molecular formula C9H13N3O4S B6147998 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid CAS No. 78093-06-8

2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid

Cat. No.: B6147998
CAS No.: 78093-06-8
M. Wt: 259.3
InChI Key:
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Description

2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid is a compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid typically involves the reaction of 2-amino-1,3,4-thiadiazole with tert-butoxycarbonyl chloride to introduce the Boc protecting group. This intermediate is then reacted with bromoacetic acid to form the final product. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the thiadiazole ring can be reduced to form amines.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Free amine derivatives.

Scientific Research Applications

2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The Boc group can be removed to reveal an amine, which can then interact with enzymes or receptors in biological systems. The thiadiazole ring can participate in various biochemical pathways, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butoxycarbonylamino)-5-thiazoleacetic acid: Similar structure but with a thiazole ring instead of a thiadiazole ring.

    2-(tert-Butoxycarbonylamino)-1,3,4-thiadiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.

Uniqueness

2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid is unique due to the presence of both the Boc-protected amine and the thiadiazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry and biomedical research .

Properties

CAS No.

78093-06-8

Molecular Formula

C9H13N3O4S

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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